Helenien Helenien Helenien is a xanthophyll.
Helenien is a natural product found in Arnica montana, Tagetes patula, and Tagetes erecta with data available.
Brand Name: Vulcanchem
CAS No.: 547-17-1
VCID: VC21344077
InChI: InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C
Molecular Formula: C72H116O4
Molecular Weight: 1045.7 g/mol

Helenien

CAS No.: 547-17-1

Cat. No.: VC21344077

Molecular Formula: C72H116O4

Molecular Weight: 1045.7 g/mol

* For research use only. Not for human or veterinary use.

Helenien - 547-17-1

CAS No. 547-17-1
Molecular Formula C72H116O4
Molecular Weight 1045.7 g/mol
IUPAC Name [(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
Standard InChI InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1
Standard InChI Key YHGJHDJZIOYZIR-URPSFYETSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)/C)/C)C
SMILES CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C
Melting Point 92°C

Basic Information and Chemical Identity

Helenien, also known as lutein dipalmitate, is an esterified form of the carotenoid lutein. It represents a significant compound in the carotenoid family with distinctive chemical properties and biological functions.

PropertyInformation
Product NameHelenien
CAS Number547-17-1
Molecular FormulaC72H116O4
Molecular Weight1045.69
EINECS208-916-4
Product CategoryCarotenoids

Helenien is known by several synonyms in scientific literature and commercial contexts. These alternative names reflect its chemical structure and relationships with other compounds in the carotenoid family.

Synonyms of Helenien
Xantofyl palmitate
(6'R)-beta,epsilon-carotene-3(R),3'(R)-diol dipalmitate
Beta,epsilon-Carotene-3,3-diol, dihexadecanoate, (3R,3R,6R)-
Beta-Carotene-4,4'-diol dipalmitate
Xanthophyll dipalmitate
(3R,3'R)-β,ε-Carotene-3,3'-diol dihexadecanoate
Adaptinol
Aptinol
Heligal
Lutein dipalmitate
Dipalmitoyllutein

Chemical Structure and Physical Properties

Helenien possesses a complex molecular structure characteristic of carotenoids, with additional ester groups that influence its physicochemical properties.

Structural Characteristics

The IUPAC name of Helenien is [(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate. Its structure includes two cyclic end groups (one beta- and one alpha-ionone ring) and the basic C40 isoprenoid structure common to all carotenoids . The compound represents a dipalmitate ester of lutein, where two palmitic acid molecules are esterified to the hydroxyl groups of lutein.

Physical Properties

Helenien exhibits specific physical properties that distinguish it from free lutein and other carotenoids.

Physical PropertyValue
Physical DescriptionPowder
Melting Point82 °C
Boiling Point949.7±65.0 °C (Predicted)
Density0.96±0.1 g/cm³ (Predicted)
LogP28.331 (Estimated)
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone

Natural Sources and Occurrence

Helenien occurs naturally in various plant sources and has been identified in human biological samples, suggesting its important role in both plant and human biology.

Plant Sources

The primary natural sources of Helenien include:

  • Marigold flowers (Tagetes erecta and Tagetes patula) - These plants are rich sources of lutein esters, with Helenien being one of the predominant forms .

  • Inula helenium L. (elecampane) - This perennial plant contains various carotenoids including lutein derivatives .

  • Physalis Alkekengi (Chinese Lantern plant) - Research has shown that during the ripening process of this plant's calyx, lutein transforms into Helenien as the calyx transitions from yellow to red.

Occurrence in Human Biology

Helenien has been identified in human plasma , suggesting its importance in human metabolism. After consumption and absorption, Helenien is converted back to lutein in the human body, which may contribute to various health benefits associated with lutein consumption.

Biological Activities and Mechanisms of Action

Helenien demonstrates diverse biological activities that make it a compound of significant research interest.

Antioxidant Activity

Helenien functions as an antioxidant β-carotene found in both plant sources and human plasma . Its antioxidant properties are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have demonstrated that this compound can inhibit the production of reactive oxygen species (ROS).

Anti-inflammatory Properties

Research indicates that Helenien can inhibit inflammatory mediators, making it a promising candidate for treating inflammatory conditions. Studies have shown that it reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in various cell lines.

Antimicrobial Properties

Helenien has demonstrated antibacterial and antifungal activities against various pathogens. These properties suggest potential applications in antimicrobial treatments and interventions.

Synthesis and Production Methods

Helenien can be obtained through natural extraction from plant sources or synthesized through chemical methods.

Extraction from Natural Sources

Helenien is commonly extracted from marigold flowers (Tagetes species), particularly Tagetes erecta . The extraction typically involves organic solvents to isolate the carotenoid esters from plant material.

Chemical Synthesis

Helenien can be synthesized through the esterification of lutein with palmitic acid. One study described the synthesis of lutein diesters, including lutein dipalmitate, using acid anhydrides and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction was conducted at ambient temperature in an inert argon atmosphere and in the absence of light for 24 hours.

Purification Methods

After synthesis or extraction, Helenien can be purified using various methods, including solid-phase extraction (SPE). In one reported method, C18 SPE cartridges were used with a series of solvent washes to isolate pure lutein dipalmitate .

Quantitative Studies and Analytical Methods

Several studies have focused on the quantitative analysis of Helenien in different plant sources and its analytical identification.

Content in Plant Sources

A study on carotenoids from ten marigold cultivars identified lutein dipalmitate (Helenien) as one of the predominant lutein-diesters in the flower petals . Among the cultivars studied, those designated as "Superboy Orange" and "Durango Red" were found to be ideal candidates for lutein extraction, with the potential to produce significant lutein yields.

In another study focusing on Inula helenium, researchers determined the carotenoid content in different parts of the plant:

SampleTotal Carotenoid Content (mg/100 g wet plant material)
Ligulate flowers47.7
Tubular flowers9.9
Leaves4.87
Inflorescences11.78

The study found that lutein and its derivatives were significant components in all parts of the plant, with lutein being particularly abundant in tubular flowers (28.4%) and leaves (33.4%) .

Analytical Methods

Helenien is typically analyzed using high-performance liquid chromatography (HPLC) with photodiode array detection . This method allows for the separation and quantification of Helenien and other carotenoids based on their unique spectral characteristics and retention times.

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